molecular formula C7Br2F6 B6312402 3,5-Dibromo-2,4,6-trifluorobenzotrifluoride CAS No. 1357626-49-3

3,5-Dibromo-2,4,6-trifluorobenzotrifluoride

Cat. No.: B6312402
CAS No.: 1357626-49-3
M. Wt: 357.87 g/mol
InChI Key: BNPRNRYSEIYART-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trifluorobenzotrifluoride is a chemical compound with the molecular formula C7HBr2F6. It has gained significant attention in various fields due to its unique properties. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzotrifluoride core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,4,6-trifluorobenzotrifluoride typically involves the bromination of 2,4,6-trifluorobenzotrifluoride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful control of temperature and reaction time to ensure the selective bromination at the 3 and 5 positions of the benzotrifluoride ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and specialized equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4,6-trifluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Dibromo-2,4,6-trifluorobenzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4,6-trifluorobenzotrifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromotetrafluorobenzene
  • 1-Bromo-2,4,5-trifluorobenzene
  • 2,5-Dibromo-3,4-difluorothiophene

Uniqueness

3,5-Dibromo-2,4,6-trifluorobenzotrifluoride is unique due to the specific arrangement of bromine and fluorine atoms on the benzotrifluoride core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its reactivity and stability under various conditions also set it apart from similar compounds.

Properties

IUPAC Name

1,3-dibromo-2,4,6-trifluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Br2F6/c8-2-4(10)1(7(13,14)15)5(11)3(9)6(2)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRNRYSEIYART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Br2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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